Methyl N-(adamantan-1-YL)carbamate

Description

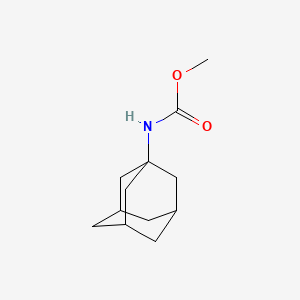

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(1-adamantyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-15-11(14)13-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYWCOQWNCLBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Methyl N Adamantan 1 Yl Carbamate

Direct Synthesis Approaches from Adamantylamine

The most straightforward methods for the synthesis of methyl N-(adamantan-1-yl)carbamate begin with 1-adamantylamine, a readily available starting material. These approaches involve the introduction of a methoxycarbonyl group onto the nitrogen atom of the amine.

Reaction with Methyl Chloroformate: Stoichiometry and Yield Optimization

A prevalent and efficient method for the synthesis of this compound is the reaction of 1-adamantylamine with methyl chloroformate. This reaction is a nucleophilic acyl substitution where the amino group of adamantylamine attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion and the formation of the carbamate (B1207046).

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Common bases used for this purpose include triethylamine (B128534) and pyridine. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or diethyl ether being preferred to avoid side reactions.

Optimization of the reaction stoichiometry is critical for maximizing the yield and purity of the product. Typically, a slight excess of methyl chloroformate and the base is used to ensure complete conversion of the adamantylamine. The reaction temperature is another important parameter, with the reaction often being performed at low temperatures (0-5 °C) to control the exothermicity and minimize the formation of byproducts. Under optimized conditions, this method can provide high yields of this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Adamantylamine | Methyl Chloroformate | Triethylamine | Dichloromethane | 0-25 | High |

| 1-Adamantylamine | Methyl Chloroformate | Pyridine | Diethyl Ether | 0-5 | Good |

Alternative Carbonylating Agents: Exploring Scope and Limitations

While methyl chloroformate is a common reagent, other carbonylating agents can also be employed for the synthesis of this compound. These alternatives can offer advantages in terms of safety, reactivity, and functional group tolerance.

One such alternative is dimethyl carbonate. The reaction of adamantylamine with dimethyl carbonate typically requires higher temperatures and the use of a catalyst, such as a strong base or a metal complex, to achieve reasonable reaction rates and yields. This method is considered a "greener" alternative as it avoids the use of phosgene (B1210022) derivatives like methyl chloroformate.

Another approach involves the use of N,N'-carbonyldiimidazole (CDI). CDI reacts with methanol (B129727) to form a reactive intermediate, which then reacts with adamantylamine to yield the desired carbamate. This method is known for its mild reaction conditions and high selectivity.

The use of mixed carbonates, such as p-nitrophenyl carbonates, has also been reported for carbamate synthesis. nih.gov These reagents are activated towards nucleophilic attack by the amine due to the electron-withdrawing nature of the p-nitrophenyl group. nih.gov

| Carbonylating Agent | Conditions | Advantages | Limitations |

| Dimethyl Carbonate | High temperature, catalyst (e.g., strong base, metal complex) | "Greener" alternative, avoids phosgene derivatives | Requires more forcing conditions |

| N,N'-Carbonyldiimidazole (CDI) | Mild conditions | High selectivity, mild conditions | Stoichiometric use of CDI |

| p-Nitrophenyl Carbonates | Base catalysis | Activated reagent, good yields | Formation of p-nitrophenol byproduct |

Catalyst-Mediated Carbamate Formation: Design and Evaluation of Catalytic Systems

The development of catalytic systems for carbamate synthesis is an active area of research, aiming to improve efficiency and reduce waste. Various catalysts have been explored for the reaction of adamantylamine with different carbonyl sources.

For the reaction with dimethyl carbonate, metal oxides, such as those derived from hydrotalcite-like precursors (e.g., Zn/Al/Ce mixed oxides), have shown promise as heterogeneous catalysts. rsc.org These catalysts can be easily recovered and reused, making the process more sustainable. rsc.org

Lewis acids, such as tin or indium compounds, have also been shown to catalyze the formation of carbamates from amines and carbonates or urea (B33335). organic-chemistry.org For instance, indium triflate can catalyze the synthesis of carbamates from alcohols and urea, which can be an indirect route to N-substituted carbamates. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of N-aryl carbamates, which could potentially be adapted for N-alkyl carbamates like the title compound. mit.edu These methods often involve the in situ generation of an isocyanate species that is then trapped by an alcohol. mit.edu

Indirect Synthetic Pathways and Functional Group Interconversions

Besides the direct carbamoylation of adamantylamine, this compound can also be synthesized through indirect routes. These pathways often involve the preparation of an adamantane (B196018) derivative with a different functional group at the 1-position, which is then converted to the desired carbamate.

Derivatization from Other Adamantane Compounds

One common strategy involves the use of 1-adamantanol (B105290) as a starting material. The Ritter reaction, which involves the reaction of an alcohol with a nitrile in the presence of a strong acid, can be used to synthesize N-(adamantan-1-yl)amides. researchgate.net While this directly produces amides, subsequent transformations could potentially lead to the carbamate.

Another approach is the functionalization of adamantane itself. For instance, adamantane can be converted to 1-bromoadamantane, which can then undergo nucleophilic substitution with a suitable nitrogen-containing nucleophile, followed by carbamate formation. The reaction of 1-haloadamantanes with amides can be catalyzed by manganese compounds. researchgate.net

Transformations of other functional groups on the adamantane core are also possible. For example, adamantane-1-carboxylic acid can be a precursor for the synthesis of 1-adamantyl isocyanate via a Curtius rearrangement, which is a key intermediate for carbamate synthesis. nih.gov

Utilization of Isocyanate Intermediates in Carbamate Synthesis

The reaction of 1-adamantyl isocyanate with methanol is a highly efficient method for the synthesis of this compound. The isocyanate group is highly electrophilic and readily reacts with alcohols to form carbamates. This reaction is often quantitative and proceeds under mild conditions.

1-Adamantyl isocyanate can be prepared through several methods. A common laboratory-scale synthesis involves the Curtius rearrangement of 1-adamantanecarbonyl azide, which is in turn prepared from 1-adamantanecarboxylic acid. nih.gov Another method is the phosgenation of 1-adamantylamine, although this involves the use of highly toxic phosgene or its safer alternatives like triphosgene. nih.gov

More recently, methods for the in situ generation of isocyanates have been developed to avoid handling these reactive and often toxic intermediates. nih.govnih.gov For example, the thermolysis of S-alkyl (adamantan-1-yl)carbamothioates can generate adamantan-1-yl isocyanate, which can then be trapped in situ with methanol to form the desired carbamate. nih.gov

| Precursor | Intermediate | Reagent for Final Step | Key Transformation |

| 1-Adamantanecarboxylic Acid | 1-Adamantanecarbonyl Azide | Methanol | Curtius Rearrangement |

| 1-Adamantylamine | 1-Adamantyl Isocyanate | Methanol | Phosgenation |

| S-Alkyl (adamantan-1-yl)carbamothioate | 1-Adamantyl Isocyanate | Methanol | Thermolysis |

Exploring Multicomponent Reactions for Carbamate Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.org These reactions are distinguished by their high atom and step economy, operational simplicity, and their ability to rapidly generate complex molecules from simple precursors. frontiersin.org For the synthesis of adamantyl-containing carbamate scaffolds, several MCRs are particularly relevant.

The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs. nih.govmdpi.com The Passerini reaction is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxyamide. nih.gov The Ugi reaction is a four-component reaction that extends this by including a primary amine, producing an α-acetamidoamide. The introduction of an adamantane moiety is readily achieved by using an adamantyl-containing starting material, such as 1-(1-isocyanoethyl)adamantane, which can be synthesized in high yield. mdpi.com The versatility of these reactions allows for the creation of large combinatorial libraries of molecules for screening purposes. acs.org

Another relevant MCR is the Bucherer–Bergs reaction , which synthesizes hydantoins from a carbonyl compound, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov While not directly yielding a carbamate, the resulting hydantoin (B18101) ring can be a precursor or analogue to carbamate-containing structures in medicinal chemistry.

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful three-component reaction involving an α-aminoazine, an aldehyde, and an isocyanide to produce substituted imidazopyridines. frontiersin.org This reaction demonstrates the potential for MCRs to build complex heterocyclic structures around a core scaffold, which can be adapted to include adamantane groups. frontiersin.org

Table 1: Overview of Relevant Multicomponent Reactions

| Reaction Name | Components | Key Product Feature | Relevance to Adamantyl Carbamates |

|---|---|---|---|

| Passerini Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxyamide | Adamantyl isocyanide can be used as a key building block. nih.govmdpi.com |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone, Amine | α-Acetamidoamide | Adamantyl isocyanide or adamantyl amine can be incorporated. mdpi.com |

| Bucherer–Bergs Reaction | Carbonyl Compound, Cyanide, Ammonium Carbonate | Hydantoin | Can produce adamantyl-substituted hydantoin precursors. nih.gov |

| Groebke-Blackburn-Bienaymé Reaction | α-Aminoazine, Aldehyde, Isocyanide | Fused Imidazole Ring | Demonstrates MCR complexity adaptable for adamantyl groups. frontiersin.org |

Green Chemistry Principles in Carbamate Synthesis: Solvent-Free and Atom-Economical Methods

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Traditional carbamate synthesis often involves toxic reagents like phosgene and its derivatives (e.g., chloroformates). nih.gov Modern methods seek to replace these with more environmentally benign alternatives, focusing on atom economy, use of renewable feedstocks, and solvent-free conditions.

A prominent green strategy is the direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO2) . rsc.org CO2 is an abundant, non-toxic, and renewable C1 source. This method avoids halogenated reagents and can be performed under mild conditions with basic catalysts, representing a significant improvement in environmental safety. rsc.org

Another approach involves the thermolysis of S-alkyl carbamothioates . For instance, S-ethyl (adamantan-1-yl)carbamothioate can be heated in the absence of a solvent, generating adamantan-1-yl isocyanate as an intermediate. nih.gov This isocyanate can then react in situ with various nucleophiles, such as alcohols, to form the desired N-(adamantan-1-yl)carbamates. nih.gov This method is notable for being solvent-free, although it requires elevated temperatures.

Catalytic oxidative coupling offers another phosgene-free route. The use of a copper-chitosan catalyst (Cu@Sal-CS) under microwave irradiation can facilitate the C-O coupling of compounds like 1,3-dicarbonyls with amides to produce carbamates. nih.gov This method is characterized by its operational simplicity, the use of a recoverable and reusable catalyst, and high product yields in short reaction times, all of which are key principles of green chemistry. nih.gov The mechanism often involves the generation of radicals from an oxidant like tert-butyl hydroperoxide (TBHP) under microwave irradiation. nih.gov

Table 2: Comparison of Green Synthesis Methods for Carbamates

| Method | Key Reagents | Conditions | Green Chemistry Principle(s) |

|---|---|---|---|

| Direct CO2 Utilization | Amine, Alcohol, CO2 | Basic catalyst, mild pressure (2.5 MPa) | Use of renewable feedstock (CO2), avoiding toxic reagents. rsc.org |

| Carbamothioate Thermolysis | S-Alkyl Carbamothioate, Alcohol | Solvent-free, heating (e.g., 170°C) | Solvent-free conditions, atom economy. nih.gov |

| Catalytic Oxidative Coupling | Amide, Carbonyl, Oxidant (TBHP) | Copper-chitosan catalyst, microwave irradiation | Catalysis, energy efficiency (microwaves), avoiding toxic reagents. nih.gov |

Stereoselective Synthesis of Chiral Adamantyl Carbamate Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where either the adamantane core or the carbamate's N- or O-substituent contains a stereocenter, is of significant interest. Stereoselective synthesis allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological applications.

One major strategy is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. For example, chiral alcohols like menthol (B31143) have been famously used in the Andersen synthesis of chiral sulfinates, and similar principles can be applied to carbamate chemistry. acs.org Chiral auxiliaries derived from natural products like sugars (e.g., diacetone-d-glucose) or terpenes (e.g., Oppolzer's sultam) are also employed. acs.orgresearchgate.net

Another approach is the use of chiral reagents . A chiral aminating reagent, such as a nosyloxycarbamate derived from Helmchen's auxiliary, can react with various olefins to produce diastereomeric allylic carbamates or aziridines with high stereoselectivity. researchgate.net This method transfers chirality from the reagent to the product.

Finally, chiral chromatography using chiral stationary phases (CSPs) is a common method for separating enantiomers from a racemic mixture. For example, cellulose (B213188) 2,3-bis(3,5-dimethylphenyl carbamate) is a well-known chiral selector used in chromatography columns to resolve chiral compounds. abo.fi

Table 3: Strategies for Stereoselective Synthesis of Chiral Carbamates

| Strategy | Description | Example |

|---|---|---|

| Chiral Auxiliary | A removable chiral group guides the reaction stereochemistry. | Use of menthol or sugar-derived auxiliaries to control diastereoselectivity. acs.org |

| Chiral Reagent | A chiral reagent transfers its stereochemical information to the product. | Employing a chiral nosyloxycarbamate for diastereoselective amination of olefins. researchgate.net |

| Substrate-Directed Control | An existing stereocenter on the substrate directs the formation of a new one. | A neighboring N-carbamate group participates in a reaction to retain configuration. nih.gov |

| Chiral Separation | Chromatographic separation of a racemic mixture. | Using a column with a chiral stationary phase like cellulose carbamate derivatives. abo.fi |

Chemical Reactivity and Transformation Mechanisms of Methyl N Adamantan 1 Yl Carbamate

Hydrolytic Cleavage of the Carbamate (B1207046) Linkage: Kinetic and Mechanistic Studies

The hydrolysis of carbamates is a fundamental reaction that can proceed through different mechanistic pathways, primarily the bimolecular acyl-oxygen cleavage (BAc2) mechanism or an elimination-addition (E1cB) mechanism. The operative pathway is influenced by the substitution on the nitrogen atom and the reaction conditions.

For Methyl N-(adamantan-1-yl)carbamate, which is an N-monosubstituted carbamate, hydrolysis can theoretically occur via either pathway. The BAc2 mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Conversely, the E1cB mechanism involves the deprotonation of the carbamate nitrogen, followed by the elimination of the methoxy (B1213986) group to form an isocyanate intermediate, which is then rapidly hydrolyzed to 1-aminoadamantane.

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in the literature, the general principles of carbamate hydrolysis apply. The hydrolysis of aryl carbamates with an N-H bond is suggested to occur predominantly via the E1cB mechanism. researchgate.net In contrast, carbamates lacking an N-H proton are more likely to follow the BAc2 pathway. researchgate.net The bulky adamantyl group may exert significant steric hindrance around the carbonyl center, potentially disfavoring the direct nucleophilic attack required for the BAc2 mechanism and making the E1cB pathway more competitive under basic conditions. The stability of the adamantyl group ensures that the cage structure remains intact during the cleavage of the carbamate linkage.

Transcarbamoylation Reactions: Substrate Scope and Selectivity

Transcarbamoylation is a process where the carbamate group is transferred from one molecule to another, typically an alcohol or an amine, to form a new carbamate or a urea (B33335) derivative, respectively. This reaction can be catalyzed by various agents, including metal salts and organic bases. nih.gov The mechanism can be either associative, involving direct nucleophilic attack on the carbamate carbonyl, or dissociative, proceeding through an isocyanate intermediate. nih.gov

This compound can serve as a donor in transcarbamoylation reactions. For instance, heating in the presence of a suitable catalyst and a nucleophile like an alcohol or amine can lead to the formation of new adamantyl-containing compounds. A key intermediate in the dissociative pathway is adamantan-1-yl isocyanate, which can be generated in situ from N-adamantylated precursors and trapped by nucleophiles. nih.gov

The substrate scope for this reaction is broad. Primary and secondary alcohols, as well as primary and secondary amines, can act as nucleophiles. The selectivity of the reaction is often dictated by the nucleophilicity of the attacking species and the reaction conditions. For example, a sustainable protocol for the transcarbamoylation of methyl N-substituted carbamates with cellulose (B213188) has been developed using superbase ionic liquids, highlighting the versatility of this transformation. nih.govhelsinki.firesearchgate.net

| Nucleophile (Nu-H) | Product | Catalyst/Conditions |

| R'-OH (Alcohol) | R'-O-C(=O)NH-Adamantane | Base (e.g., t-BuOK), Heat nih.govresearchgate.net |

| R'R''NH (Amine) | R'R''N-C(=O)NH-Adamantane | Heat nih.gov |

| Cellulose-OH | Cellulose-O-C(=O)NH-Adamantane | Superbase ionic liquid, Heat nih.govhelsinki.fi |

This table represents potential transcarbamoylation reactions based on general reactivity patterns of carbamates.

Electrophilic and Nucleophilic Functionalization of the Adamantane (B196018) Moiety

The adamantane cage is characterized by its high thermodynamic stability and unique electronic properties. It possesses two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six bridge methylene (B1212753) positions. The functionalization of this moiety in this compound typically occurs without disturbing the carbamate group.

Direct C-H functionalization is a powerful tool for modifying the adamantane scaffold, avoiding the need for pre-functionalized starting materials. nih.gov Due to the high bond dissociation energies of adamantane's C-H bonds, highly reactive intermediates are often required. nih.gov

Radical-based methods are particularly effective. Strategies involving photoredox and H-atom transfer (HAT) catalysis have been developed for the selective alkylation of the strong tertiary C-H bonds of adamantanes. chemrxiv.orgacs.orgchemrxiv.org These reactions exhibit excellent functional group tolerance, allowing for the modification of complex molecules. For example, the adamantyl radical, generated by HAT, can add to electron-deficient alkenes in a Giese-type reaction to form new C-C bonds. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Selectivity | Reference |

| C-H Alkylation | Alkene, Photoredox/HAT catalyst, Light | Alkylated adamantane | High for 3° C-H bonds | chemrxiv.orgacs.org |

| Giese-type Addition | Electron-deficient alkene, Radical initiator | Adamantyl-substituted alkane | Dependent on radical generation | nih.gov |

| Oxidative Carbonylation | CO, O₂, NHPI, Co(OAc)₂ | Adamantane carboxylic acid | Mixture of 2° and 3° functionalization | nih.gov |

This table summarizes C-H functionalization strategies applicable to the adamantane moiety.

The reactivity of the adamantane cage is highly regioselective. Reactions that proceed through carbocation or radical intermediates show a strong preference for the tertiary bridgehead positions. This is due to the greater stability of a tertiary carbocation or radical compared to its secondary counterpart.

For instance, chromic acid oxidation of adamantane predominantly yields bridgehead alcohols. researchgate.net Similarly, radical abstraction by species like the nitrate (B79036) radical (NO₃•), generated from cerium(IV) ammonium (B1175870) nitrate, selectively attacks the bridgehead C-H bonds. researchgate.net This inherent selectivity allows for the controlled functionalization of the adamantane core in this compound, primarily at the three unoccupied bridgehead positions. While reactions at the secondary methylene positions are less common, they can be achieved under specific conditions, often leading to a mixture of products. nih.gov

Reactions Involving the Carbamate Nitrogen Atom: Acylation and Alkylation Pathways

The nitrogen atom of the carbamate group in this compound retains its nucleophilic character and can participate in acylation and alkylation reactions after deprotonation.

N-Acylation: The N-acylation of carbamates can be achieved using acylating agents such as carboxylic acid anhydrides. The reaction can be catalyzed by solid acids like heteropolyacids under solvent-free conditions, providing an environmentally friendly route to N-acyl carbamates. sciforum.net This transformation converts the secondary carbamate into a more sterically hindered and electronically modified tertiary imide derivative.

N-Alkylation: N-alkylation of carbamates is typically performed by reaction with alkyl halides in the presence of a base. researchgate.net A mild and efficient protocol uses cesium carbonate as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst in a solvent like DMF. researchgate.netepa.gov This method offers high selectivity for N-alkylation, yielding N-alkyl-N-(adamantan-1-yl) carbamates. One-pot procedures starting from a primary amine, CO₂, and an alkyl halide have also been developed, though for the modification of this compound, a two-step approach would be more conventional. nih.gov

| Reaction Type | Reagents | Conditions | Product |

| N-Acylation | (R'CO)₂O | Heteropolyacid catalyst, Solvent-free | MeO-C(=O)N(COR')-Adamantane |

| N-Alkylation | R'-X (Alkyl Halide) | Cs₂CO₃, TBAI, DMF | MeO-C(=O)N(R')-Adamantane |

This table outlines general but applicable N-acylation and N-alkylation pathways.

Thermal and Photochemical Transformations of the Carbamate Scaffold

Thermal Transformations: The thermal decomposition of carbamates can be a route to generating isocyanates. mdpi.com For this compound, heating is expected to cause cleavage of the carbamate linkage to yield adamantan-1-yl isocyanate and methanol (B129727). This process is essentially the reverse of the carbamate formation from an isocyanate and an alcohol. The reaction is endothermic and often requires high temperatures, potentially with a catalyst, to proceed efficiently. mdpi.com The in-situ generation of adamantan-1-yl isocyanate from the thermolysis of S-ethyl (adamantan-1-yl)carbamothioate further supports the feasibility of this thermal pathway. nih.gov

Photochemical Transformations: The photochemistry of carbamates has been studied, with reactions often proceeding via cleavage of the N-C(O) or O-C(O) bonds. nih.govnih.gov Irradiation of N-aryl carbamates can lead to photo-Fries-type rearrangements. While specific studies on this compound are scarce, by analogy, UV irradiation could potentially induce homolytic cleavage of the N-C(O) bond to generate an adamantylaminyl radical and a methoxycarbonyl radical. Alternatively, cleavage of the adamantyl-nitrogen bond could yield an adamantyl radical and a carbamate radical. The subsequent recombination or reaction of these radical intermediates would lead to a variety of photoproducts. The photolysis of 2-adamantyl azidoformate, a related compound, also proceeds through radical and nitrene intermediates, suggesting complex photochemical behavior for adamantyl carbamates. cdnsciencepub.com

Ring Contraction Reactions of the Adamantane Framework via Carbamate Intermediatesresearchgate.netrsc.orgnih.govrsc.org

The rigid cage structure of adamantane can be induced to undergo ring contraction to the noradamantane framework through reactions involving carbamate intermediates. researchgate.netnih.gov Annulated carbamates derived from adamantane serve as effective precursors for this transformation, which can proceed under either acidic or basic conditions. researchgate.netrsc.org This process typically involves a cascade reaction initiated by the decarboxylation of the carbamate, followed by a rearrangement of the adamantane skeleton to yield ring-contracted noradamantane derivatives. nih.govrsc.orgrsc.org This synthetic strategy expands the range of methods for accessing functionalized noradamantanes, which are valuable building blocks in medicinal chemistry and materials science. rsc.orgrsc.org

Decarboxylation and Rearrangement Mechanismsresearchgate.netrsc.orgnih.govrsc.org

The key mechanistic sequence for the ring contraction begins with a decarboxylation step, which then facilitates an intramolecular nucleophilic 1,2-alkyl shift. researchgate.netnih.gov Research has shown that N-substituted cyclic carbamates of adamantane undergo a triflic acid-promoted cascade reaction. nih.govrsc.org This process starts with the acid-promoted decarboxylation of the carbamate to generate a key intermediate. rsc.orgrsc.org This step is followed by a rearrangement of the adamantane framework, contracting the ring system to form a more stable noradamantane structure. rsc.org

The proposed mechanism involves the formation of an initial intermediate (IntA-OTf) after the decarboxylation of a cyclic carbamate (e.g., compound 3 in the table below). rsc.orgnih.gov This is followed by a nucleophilic 1,2-alkyl shift, leading to the formation of a thermodynamically more stable iminium salt (Int1-OTf). rsc.orgnih.gov Computational studies using Density Functional Theory (DFT) have calculated a significant difference in stability between the initial cation and the rearranged iminium cation, with a Gibbs free energy difference (ΔG) of 16.5 kcal mol⁻¹, favoring the ring-contracted product. rsc.orgnih.gov

To investigate the mechanism in a stepwise manner, researchers have studied the ring contraction of 2-amino-1-halo-adamantane derivatives. researchgate.net The rate of ring contraction in these analogous systems follows the trend of leaving group ability: I > Br > Cl. researchgate.net For instance, the iodo-derivative undergoes ring contraction at room temperature, while the chloro-derivative reacts the slowest. researchgate.net

Table 1: Optimized Conditions for Decarboxylation and Rearrangement

| Starting Material Type | Reagent | Solvent | Temperature (°C) | Time (h) | Ref |

| N-Unsubstituted Carbamate | 2 eq. Trifluoromethanesulfonic acid | 1,2,4-Trichlorobenzene | 120 | 4 | researchgate.netnih.gov |

| N-Methyl Carbamate | Trifluoromethanesulfonic acid | 1,2,4-Trichlorobenzene | 140 | 16 | researchgate.netnih.gov |

Formation and Trapping of Iminium Saltsresearchgate.netrsc.orgrsc.org

The rearrangement of the adamantane framework via the 1,2-alkyl shift culminates in the formation of a noradamantane iminium salt as a key intermediate. rsc.orgrsc.orgrsc.org This electrophilic species is not typically isolated but is generated in situ and can be "trapped" by various nucleophiles in a one-pot procedure. researchgate.netnih.gov This trapping strategy provides a direct route to a variety of functionalized noradamantane derivatives. rsc.org

The most common method for trapping the iminium salt involves its reduction. researchgate.netrsc.org Following the acid-promoted decarboxylation and rearrangement, a reducing agent such as lithium aluminum hydride (LiAlH₄) is added to the reaction mixture. nih.gov This reduces the iminium moiety to a methylene amine, affording stable noradamantane-3-methylene amine products. researchgate.netrsc.org For example, the reduction of the in situ formed iminium triflate (Int1-OTf) with LiAlH₄ in THF at room temperature yields the corresponding amine. researchgate.netnih.gov This one-pot, two-step synthesis has been successfully applied to various substituted adamantane carbamates, leading to the corresponding noradamantane methylene amines in good yields. nih.gov

Besides reduction, the iminium intermediate can potentially be trapped by other nucleophiles. rsc.orgnih.gov For example, under basic conditions in a polar solvent mixture (1,4-dioxane/K₂CO₃/water), the ring contraction of a halo-amino-adamantane derivative leads to an imine intermediate that is subsequently hydrolyzed in situ to the corresponding noradamantane aldehyde. researchgate.net This demonstrates the versatility of the iminium/imine intermediate in accessing different classes of noradamantane compounds. rsc.org

Table 2: Trapping of Iminium Intermediates

| Intermediate | Trapping Reagent | Product Type | Example Product | Ref |

| Noradamantane Iminium Salt | LiAlH₄ | Noradamantane Methylene Amine | 2-(Adamantan-1-yl)-N-methylethanamine | researchgate.netnih.gov |

| Iminium/Imine Intermediate | H₂O (in situ hydrolysis) | Noradamantane Aldehyde | Noradamantane-3-carbaldehyde | researchgate.netnih.gov |

Advanced Spectroscopic and Structural Elucidation Research of Methyl N Adamantan 1 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the intricate structural details of methyl N-(adamantan-1-yl)carbamate. Through various NMR techniques, researchers can probe the chemical environment of individual atoms, their connectivity, and their spatial relationships, offering a comprehensive picture of the molecule's conformation and dynamics. nih.govresearchgate.netnih.gov

High-Resolution 1H and 13C NMR for Chemical Shift Anisotropy and Coupling Constants

High-resolution 1H and 13C NMR spectroscopy provides fundamental information about the chemical structure of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of the hydrogen and carbon nuclei, respectively.

In the 1H NMR spectrum, distinct signals corresponding to the protons of the adamantyl cage, the N-H proton, and the methyl group of the carbamate (B1207046) are observed. For instance, a 1H NMR spectrum recorded in DMSO-d6 might show a singlet for the N-H proton around 7.03 ppm and a singlet for the methyl protons at approximately 3.51 ppm. rsc.org The protons of the adamantane (B196018) cage typically appear as a complex multiplet in the upfield region of the spectrum. rsc.org

The 13C NMR spectrum provides complementary information, revealing the chemical shifts of the carbon atoms. oregonstate.educhemicalbook.com The carbonyl carbon of the carbamate group is typically observed in the downfield region, for example, around 156.6 ppm in DMSO-d6. rsc.org The carbons of the adamantyl cage give rise to signals at characteristic chemical shifts, which can be used to confirm the integrity of the cage structure. chemicalbook.com For instance, signals for the adamantyl carbons might appear at approximately 51.1, 50.6, 31.0, 29.4, and 25.9 ppm in DMSO-d6. rsc.org

Table 1: 1H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Solvent |

| N-H | ~7.03 | DMSO-d6 |

| -OCH3 | ~3.51 | DMSO-d6 |

| Adamantyl-H | Multiplet | DMSO-d6 |

Table 2: 13C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) | Solvent |

| C=O | ~156.6 | DMSO-d6 |

| Adamantyl-C | ~51.1, 50.6, 31.0, 29.4, 25.9 | DMSO-d6 |

| -OCH3 | ~51.1 | DMSO-d6 |

Note: Chemical shifts are approximate and can vary depending on the specific experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial proximity of atoms within the this compound molecule. libretexts.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to trace the connectivity of the adamantyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the adamantyl C-H pairs. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the adamantyl group to the carbamate moiety. libretexts.org For example, correlations between the N-H proton and the carbonyl carbon, or between the adamantyl protons and the carbonyl carbon, can be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide insights into the spatial proximity of protons, which is vital for determining the molecule's preferred conformation. For instance, NOESY can reveal through-space interactions between the protons of the methyl group and the adamantyl cage. researchgate.net

The application of these 2D NMR techniques has been crucial in confirming the Z-conformation of related N-(adamantan-1-yl)amides. researchgate.net

Solid-State NMR for Investigating Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of this compound in its solid forms, both crystalline and amorphous. rsc.orgnih.gov Since large, well-ordered crystals required for X-ray diffraction are not always obtainable, ssNMR provides an alternative route to structural information. nih.gov

In ssNMR, techniques like magic-angle spinning (MAS) are employed to average out anisotropic interactions, leading to narrower spectral lines and higher resolution. rsc.orgnih.gov Chemical shift referencing in ssNMR is often performed using adamantane itself as an external standard. nih.govresearchgate.net The 13C signals of adamantane are well-characterized and serve as a reliable reference point. nih.govresearchgate.net

By analyzing the chemical shifts and line shapes in the solid-state 13C spectrum, researchers can gain insights into the packing arrangements and the presence of different polymorphs or amorphous content.

Vibrational Spectroscopy (FT-IR and Raman): Analysis of Characteristic Group Frequencies and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions. csic.esresearchgate.netsci-hub.senih.gov

In the FT-IR spectrum of related carbamates, characteristic absorption bands are observed. rsc.orgnih.gov The N-H stretching vibration typically appears in the region of 3300-3400 cm⁻¹. The C=O stretching vibration of the carbamate group is a strong band usually found around 1700-1720 cm⁻¹. Other significant bands include the C-N stretching and N-H bending vibrations. rsc.org

Raman spectroscopy offers complementary information. doi.org The symmetric and asymmetric stretching vibrations of the carbamate group can be identified, as well as vibrations associated with the adamantyl cage. sci-hub.senih.gov By comparing the spectra of the compound in different states (e.g., solid vs. solution), information about intermolecular hydrogen bonding involving the N-H and C=O groups can be inferred.

High-Resolution Mass Spectrometry (HRMS): Elucidating Fragmentation Pathways and Isotopic Fingerprinting

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of this compound. researchgate.netnih.gov It also provides valuable information about the fragmentation patterns of the molecule upon ionization, which can be used to confirm its structure. mdpi.com

In a typical mass spectrum, the molecular ion peak [M]+ or a protonated molecule [M+H]+ will be observed, allowing for the precise determination of the molecular formula. The fragmentation of adamantane-containing compounds often involves characteristic losses. For N-(adamantan-1-yl) derivatives, fragmentation can occur at the adamantane ring or the substituent group. researchgate.netnih.gov The study of related N-(adamantan-1-yl) compounds has shown that hydroxylation on the adamantane ring is a common fragmentation pathway. researchgate.netnih.gov

The fragmentation pathways can be elucidated by techniques such as tandem mass spectrometry (MS/MS), where the molecular ion is isolated and further fragmented to produce a series of product ions. This detailed fragmentation data serves as a fingerprint for the molecule, aiding in its identification and structural confirmation. mdpi.com

X-ray Crystallography: Precise Determination of Molecular Geometry, Conformation, and Crystal Packing Motifs

X-ray crystallography provides the most definitive structural information for this compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netcsic.esresearchgate.netresearchgate.netresearchgate.netmdpi.commdpi.comcsic.esuobaghdad.edu.iq These data allow for an unambiguous determination of the molecule's three-dimensional geometry and conformation.

Crystal structure analyses of related N-(adamantan-1-yl) derivatives have revealed key structural features. csic.esresearchgate.netresearchgate.netmdpi.comcsic.es The adamantane cage typically adopts its characteristic rigid, chair-like conformation. The geometry around the carbamate nitrogen atom and the relative orientation of the adamantyl group and the methyl carbamate moiety are of particular interest.

Furthermore, X-ray crystallography elucidates the crystal packing, revealing the intermolecular interactions that govern the solid-state assembly. These interactions often include hydrogen bonds involving the N-H and C=O groups of the carbamate functionality, as well as weaker van der Waals interactions. researchgate.net The study of these packing motifs is crucial for understanding the physical properties of the crystalline material.

Analysis of Weak Hydrogen Bonds and Other Noncovalent Interactions in the Solid State

The solid-state architecture of organic molecules is dictated by a complex interplay of intermolecular forces. In the case of this compound, the bulky, non-polar adamantyl cage and the polar carbamate group give rise to a variety of weak hydrogen bonds and other noncovalent interactions that are crucial for the stability of its crystal lattice.

The carbamate moiety, with its N-H proton donor and two oxygen atoms as proton acceptors, is capable of forming conventional N-H···O hydrogen bonds. These interactions are a dominant feature in the crystal structures of many primary and secondary carbamates and amides, often leading to the formation of well-defined supramolecular synthons, such as chains or dimers. researchgate.netnih.gov

Furthermore, due to the high density of hydrogen atoms on the adamantane surface, van der Waals forces, specifically H···H contacts, play a significant role in the crystal packing. rsc.orgnih.gov Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, consistently reveals a high percentage of H···H contacts in adamantane derivatives, highlighting their importance in the cohesion of the crystal structure. researchgate.netnih.goviucr.orgnih.gov

While this compound itself lacks aromatic rings for π-π stacking, in related structures where aromatic substituents are present, C-H···π interactions are observed. nih.gov This indicates that the adamantane C-H groups can act as weak donors to π-systems.

A summary of typical noncovalent interactions observed in related adamantane amides and carbamates is presented in Table 1. These interactions are anticipated to be present in the solid-state structure of this compound.

Table 1: Representative Noncovalent Interactions in Adamantane Amide and Carbamate Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound Example | Citation |

| N-H···O | N-H | C=O | 1.97 | Diethyl N,N′-(1,3-phenylene)dicarbamate | nih.gov |

| C-H···O | Adamantane C-H | C=O | ~2.74 | N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide | rsc.org |

| C-H···N | Adamantane C-H | Thiadiazole N | - | N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine | rsc.org |

| H···H | Adamantane H | Adamantane H | >2.2 | 1,3-diethynyladamantane | iucr.orgnih.gov |

| C-H···π | Adamantane C-H | Phenyl ring | ~3.12 | 1,3-diethynyladamantane | iucr.orgnih.gov |

This table is illustrative and presents data from closely related compounds to infer the potential interactions in this compound.

Influence of Substituents on Molecular Conformation and Crystal Packing

The substitution pattern on both the adamantane cage and the carbamate nitrogen significantly influences the molecular conformation and the resulting crystal packing. rsc.org In this compound, the key substituents are the adamantyl group on the nitrogen and the methyl group on the ester oxygen.

The bulky adamantyl group imposes considerable steric hindrance, which affects the rotational freedom around the N-C(adamantyl) bond and the conformation of the carbamate linkage. researchgate.netdoaj.org The carbamate group itself can adopt different conformations, primarily described by the torsion angle around the C-N bond (amide bond). While a trans conformation is generally favored in secondary amides and carbamates, the steric bulk of the adamantyl group could potentially lead to deviations from planarity or even stabilize a cis conformation in certain environments. nih.govchemrxiv.org Studies on sterically hindered amides of adamantane have shown significant out-of-plane distortion of the amide bond. researchgate.net

In a broader context, studies on a variety of N-adamantyl derivatives, such as sulfonamides and thioureas, have demonstrated that even subtle changes in substitution on an attached aromatic ring can lead to entirely different crystal packing arrangements, including the formation of different hydrogen-bonded synthons and the presence or absence of π-stacking. rsc.orgscispace.com This highlights the sensitivity of the supramolecular assembly to the specific chemical functionalities present.

Table 2 provides representative torsional angles from related adamantane derivatives, illustrating how substitution can influence molecular geometry.

Table 2: Representative Torsional Angles in Adamantane Derivatives

| Compound | Torsional Angle | Angle (°) | Significance | Citation |

| N-(adamantan-1-yl)-N'-(2,4,6-trimethylphenyl)thiourea | C(O)-N-C(S)-N | - | Describes the planarity of the acylthiourea backbone | scispace.com |

| Diethyl N,N′-(1,3-phenylene)dicarbamate | H-N-C-O | 175.6 | Indicates an anti conformation of the carbamate group | nih.gov |

| Adamantane-substituted azaadamantane amide | - | 16.0 (deviation from planarity) | Shows steric strain-induced out-of-planarity of the amide bond | researchgate.net |

This table is illustrative and presents data from closely related compounds to infer the potential conformational features of this compound.

Theoretical and Computational Chemistry Investigations of Methyl N Adamantan 1 Yl Carbamate

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Charge Distribution

Analysis of the electronic structure often involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For related methyl carbamate (B1207046) compounds, the HOMO is typically localized on the carbamate and benzimidazole rings, while the LUMO is distributed across the entire molecule. This distribution is crucial for understanding the molecule's reactivity and its potential as a coordinating ligand.

Bonding analysis, frequently performed using Bader's Quantum Theory of Atoms in Molecules (QTAIM), helps to characterize the nature and strength of intramolecular and intermolecular interactions. nih.govmdpi.comnih.gov For adamantane (B196018) derivatives, QTAIM has been used to quantify interactions such as N–H···O, C–H···O, and N–H···S hydrogen bonds. mdpi.com

Charge distribution calculations and molecular electrostatic potential (MESP) maps reveal the electrophilic and nucleophilic sites within the molecule. In similar carbamate structures, the most negative electrostatic potentials are typically found around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, the N-H proton exhibits a positive potential, making it a hydrogen bond donor. nih.gov The adamantane cage itself is largely nonpolar, consisting of C-H bonds with small positive potentials on the hydrogen atoms. nih.gov

Table 1: Calculated Atomic Charges for Key Atoms in a Representative Methyl Carbamate Structure

| Atom | Calculated Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.305 |

| Carbamate Nitrogen (N) | -0.345 |

| Carbonyl Carbon (C) | +0.450 |

| N-H Hydrogen (H) | +0.250 |

Note: Data is representative and based on quantum chemical calculations of similar carbamate-containing molecules.

Density Functional Theory (DFT) Studies: Optimization of Molecular Geometries and Exploration of Energetic Landscapes

Density Functional Theory (DFT) is a principal computational method for investigating the properties of Methyl N-(adamantan-1-YL)carbamate. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and determine the lowest energy structure. nih.govmdpi.com These studies are fundamental for understanding the molecule's three-dimensional shape and the spatial arrangement of the bulky adamantane group relative to the planar carbamate moiety. nih.gov

The optimization process involves finding the coordinates on the potential energy surface where the forces on each atom are minimized, leading to a stable equilibrium geometry. For adamantane-containing molecules, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. mdpi.com

Exploration of the energetic landscape involves calculating the energies of various possible conformations of the molecule. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. By mapping the potential energy surface, researchers can understand the energy barriers between different conformations and predict the molecule's dynamic behavior. nih.gov For carbamates, this includes calculating the energy profile for rotation around the C-N bond, which is crucial for understanding its conformational preferences. nih.govacs.org

Conformational Analysis and Energy Minima Identification

The conformational landscape of this compound is primarily defined by the orientation of the groups around the carbamate linkage. Due to the partial double-bond character of the C-N bond, rotation is restricted, leading to the existence of syn and anti rotamers. nih.gov Computational studies on various organic carbamates consistently show a preference for the anti conformation, which is typically more stable than the syn form by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors. nih.gov

Computational methods are used to perform a systematic conformational search to identify all low-energy structures. The resulting geometries are then optimized, and their relative energies are calculated to determine the most stable conformers. nih.gov The energy difference between various conformers can be small, suggesting that multiple conformations may coexist in equilibrium. nih.gov

Table 2: Calculated Relative Energies of Carbamate Conformers

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|

| anti (Extended) | 0.00 (Global Minimum) | Lower steric hindrance |

| syn (Extended) | +1.2 | - |

| anti (Folded) | +3.6 | Intramolecular C-H···O |

Note: Data is illustrative and based on DFT calculations for similar adamantane and carbamate derivatives. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of this compound.

NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with reasonable accuracy. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Predicted shifts are typically compared to experimental values to confirm the molecular structure and assign specific resonances. For ¹H NMR, DFT methods can achieve a root mean square error (RMSE) of 0.2–0.4 ppm compared to experimental data. nih.gov

Table 3: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-H | 5.10 | 5.02 |

| O-CH₃ | 3.65 | 3.61 |

| Adamantane CH (bridgehead) | 2.08 | 2.05 |

| Adamantane CH₂ | 1.70 | 1.68 |

Note: Values are hypothetical, illustrating the typical accuracy of DFT-based NMR prediction. nih.gov

Vibrational Frequencies: DFT calculations are also used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The theoretical vibrational spectrum helps in the assignment of experimental peaks to specific molecular motions. For the adamantane cage, characteristic vibrational modes have been thoroughly studied and calculated. nih.gov For the carbamate group, key vibrations include the N-H stretch (around 3445 cm⁻¹), the C=O stretch (around 1716 cm⁻¹), and C-N stretching modes. nih.govnih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov Advanced methods can model frequency shifts that occur due to the molecule's interaction with a solvent or a protein binding site. nih.gov

Reaction Pathway Analysis and Transition State Characterization for Synthetic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of synthetic transformations involving this compound or its precursors. By modeling reaction pathways, researchers can identify intermediates, transition states, and calculate activation energies, providing a deeper understanding of reaction feasibility and kinetics.

One relevant transformation studied for related adamantane carbamates is a cascade reaction involving decarboxylation and subsequent intramolecular rearrangement. researchgate.net Theoretical studies of such a pathway would involve:

Locating Transition States: Algorithms are used to find the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. For the rearrangement of the adamantane framework, the TS would characterize the point of highest energy during the 1,2-alkyl shift. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (Ea), which is a key factor in the reaction rate.

Characterizing Intermediates: The calculations can identify and confirm the structure of reactive intermediates, such as the iminium salt that forms after the decarboxylation of a cyclic carbamate precursor. researchgate.net

Another area of study is the directed ortho-lithiation (DoM) of aromatic carbamates, a common synthetic strategy. nih.gov Theoretical models for this process investigate the initial coordination of the alkyllithium base to the carbamate's carbonyl oxygen, followed by the rate-determining proton transfer step to form the ortho-lithiated species. nih.gov

Molecular Dynamics Simulations: Understanding Intramolecular and Intermolecular Interactions in Solution

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound in a condensed phase, such as in a solvent, over a period of time. nih.govnih.gov These simulations provide insights that are not available from static quantum chemical calculations.

Using classical force fields like GAFF (General Amber Force Field), MD simulations model the motion of every atom in the system, including the solute and the surrounding solvent molecules. nih.gov This allows for the investigation of several key properties:

Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This can reveal the structure of the solvent shell around the molecule and the formation of specific intermolecular hydrogen bonds, for instance, between the carbamate's C=O or N-H groups and water molecules.

Conformational Dynamics: While quantum calculations identify stable conformers, MD simulations show the transitions between these conformers in real-time. This can be used to study the flexibility of the molecule and the timescale of conformational changes, such as the rotation around the carbamate C-N bond. acs.org

Intramolecular Interactions: The simulations can highlight persistent intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations in solution. nih.gov

Thermodynamic Properties: By analyzing the simulation trajectory, it is possible to calculate thermodynamic properties such as the free energy of solvation or the potential of mean force for conformational changes.

For carbamate-containing molecules, MD simulations have been used to assess their stability within protein binding sites, calculating the root-mean-square deviation (RMSD) to monitor how the ligand's position changes over the course of the simulation. nih.gov

Kinetic and Thermodynamic Studies of Chemical Processes Involving Methyl N Adamantan 1 Yl Carbamate

Reaction Rate Determinations for Carbamate (B1207046) Formation and Cleavage

The formation of Methyl N-(adamantan-1-YL)carbamate would typically proceed through the reaction of 1-adamantylamine with a suitable methylating agent that can introduce the methoxycarbonyl group. A common laboratory-scale synthesis involves the reaction of 1-adamantylamine with methyl chloroformate. The kinetics of such reactions are generally second-order, being first-order in both the amine and the acylating agent.

The rate of carbamate formation is significantly influenced by the basicity of the amine. However, for highly basic amines, the rate-limiting step may shift from the nucleophilic attack of the amine to a subsequent proton transfer step. researchgate.net The bulky and electron-donating adamantyl group is expected to influence the nucleophilicity of the nitrogen atom.

The cleavage (hydrolysis) of carbamates is a critical aspect of their stability and can proceed through different mechanisms depending on the conditions (e.g., pH) and the structure of the carbamate. For N-alkyl carbamates, alkaline hydrolysis can occur via a unimolecular elimination-conjugate base (E1cB) mechanism. researchgate.net This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the alkoxide group to form an isocyanate intermediate, which is then rapidly hydrolyzed. researchgate.net

The rate of hydrolysis is dependent on the stability of the leaving group and the acidity of the N-H proton. The electron-donating nature of the adamantyl group would likely decrease the acidity of the N-H proton, potentially slowing down the E1cB hydrolysis pathway compared to carbamates with electron-withdrawing groups.

A general rate law for the reaction of amines with carbon dioxide, a fundamental reaction in carbamate chemistry, is given by: rate = k_amine[R2NH][CO2] + k'_amine[R2NH][OH-][CO2] This indicates both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net

Activation Energy Calculations and Reaction Coordinate Analysis

The activation energy (Ea) for the formation and cleavage of carbamates provides insight into the energy barriers of these processes. While specific calculations for this compound are not readily found, computational studies on related carbamates offer valuable comparisons.

For instance, a computational study on the C-O bond cleavage of a monoester-substituted carbamate revealed a Gibbs free energy of activation (ΔΔG‡) of 23.0 kcal·mol⁻¹ and an enthalpy of activation (ΔΔH‡) of 24.5 kcal·mol⁻¹. This is notably higher than that for a related ester, underscoring the greater stability of the carbamate moiety, which is attributed to Y-type conjugation. researchgate.net

The thermal decomposition of carbamates in the gas phase provides another avenue for understanding the energetics of cleavage. For example, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate, which proceeds via a unimolecular mechanism, has a reported activation energy of 45.38 kcal·mol⁻¹. researchgate.net This value reflects the energy required to break the C-O bond and initiate the decomposition process.

Table 1: Activation Parameters for the Thermal Decomposition of a Related Carbamate

| Compound | Activation Energy (Ea) (kcal·mol⁻¹) | Frequency Factor (A) (s⁻¹) | Temperature Range (°C) |

| Ethyl N-methyl-N-phenylcarbamate | 45.38 | 10¹²·⁴⁴ | 329-380 |

Source: researchgate.net

Reaction coordinate analysis for carbamate hydrolysis via the E1cB mechanism would show a multi-step process. The first transition state would correspond to the deprotonation of the nitrogen, followed by an intermediate conjugate base. The second, and typically rate-determining, transition state would be for the cleavage of the C-O bond to release the alkoxide and form the isocyanate.

Equilibrium Constants and Thermodynamic Parameters of Related Chemical Transformations

The formation of carbamates from amines and carbon dioxide is a reversible process. The equilibrium constant (K_eq) for this reaction is a measure of the carbamate's stability under specific conditions. While a specific K_eq for this compound is not documented in the reviewed literature, the general principles suggest that the bulky adamantyl group might influence the position of the equilibrium.

Thermodynamic parameters for the phase transitions of carbamates have been studied. For example, for methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, the molar enthalpy and entropy of fusion have been determined to be (26.289 ± 0.029) kJ·mol⁻¹ and (73.597 ± 0.070) J·K⁻¹·mol⁻¹, respectively, at its melting point of 357.201 K. researchgate.net These values provide insight into the intermolecular forces and structural order within the crystal lattice of a related carbamate.

The thermal decomposition of carbamates into isocyanates and alcohols is an important industrial reaction. The thermodynamics of this process are crucial for optimizing reaction conditions. The endothermic nature of this decomposition requires significant energy input.

Table 2: Thermodynamic Parameters of Fusion for a Related Carbamate

| Compound | Melting Point (T_m) (K) | Molar Enthalpy of Fusion (ΔH_fus) (kJ·mol⁻¹) | Molar Entropy of Fusion (ΔS_fus) (J·K⁻¹·mol⁻¹) |

| Methyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | 357.201 ± 0.080 | 26.289 ± 0.029 | 73.597 ± 0.070 |

Source: researchgate.net

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent plays a crucial role in the kinetics and thermodynamics of carbamate reactions. The polarity of the solvent can influence the rates of both formation and cleavage by stabilizing or destabilizing reactants, transition states, and products.

For carbamate formation via the reaction of an amine with an acylating agent, polar aprotic solvents are often employed. These solvents can solvate the charged intermediates and transition states, thereby accelerating the reaction.

In the case of carbamate hydrolysis, the solvent's ability to facilitate proton transfer is critical, especially for mechanisms like the E1cB pathway. Water, as a protic solvent, can actively participate in the reaction by solvating the ions formed and by acting as a proton source or sink.

A study on the transesterification of O-methyl-N-aryl carbamates in various alcohols demonstrated that the reaction rate is influenced by the polarity of the alcohol, with less polar alcohols leading to faster reactions. rsc.org This suggests that the transition state is less polar than the reactants. The study also provided activation parameters for the reaction in different alcohols, highlighting the solvent's impact on the energy barrier.

Table 3: Activation Parameters for the Reaction of O-methyl-N-phenylcarbamate with Different Alcohols

| Alcohol | Activation Energy (Ea) (kJ·mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ·mol⁻¹) | Entropy of Activation (ΔS‡) (J·mol⁻¹·K⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kJ·mol⁻¹) |

| Ethanol (B145695) | 74.6 | 71.9 | -82.9 | 99.2 |

| Isopropanol | 83.1 | 80.4 | -58.7 | 99.9 |

Source: Adapted from rsc.org

Derivatization Strategies for Unveiling Fundamental Chemical Principles of Adamantyl Carbamates

Systematic Modification of the Adamantane (B196018) Moiety for Structure-Reactivity Correlation Studies

The substitution pattern on the adamantane cage can significantly influence the reactivity of the N-(adamantan-1-yl)carbamate moiety. By introducing substituents at various positions, researchers can modulate the electronic and steric properties of the adamantyl group, thereby affecting reaction rates and pathways. These studies are crucial for establishing quantitative structure-reactivity relationships (QSRRs).

A common approach to understanding the electronic effects transmitted through the rigid adamantane framework is to study the solvolysis rates of related adamantyl derivatives. For instance, studies on 3-substituted 1-adamantyl p-toluenesulfonates provide valuable insights into how substituents at the C3 position influence the stability of a positive charge developing at the C1 position, which is analogous to the carbocation-like transition states often involved in the reactions of N-(adamantan-1-yl)carbamates. researchgate.net The rate constants for the solvolysis of these compounds correlate well with the inductive substituent constant, σI. researchgate.net This suggests that the electronic effect of the substituent is the primary determinant of reactivity.

Table 1: Relative Solvolysis Rates of 3-Substituted 1-Adamantyl p-Toluenesulfonates in 80% Ethanol (B145695) at 70°C

| Substituent (X) at C3 | Relative Rate (k_rel) | Inductive Effect of X |

|---|---|---|

| H | 1.00 | Neutral |

| CH₃ | 2.57 | Electron-donating |

| OH | 1.51 | Electron-withdrawing (inductive), Electron-donating (resonance) |

| OCOCH₃ | 0.44 | Electron-withdrawing |

| Br | 0.35 | Electron-withdrawing |

The data in Table 1 demonstrates that electron-donating groups, such as a methyl group, accelerate the reaction by stabilizing the developing positive charge at the C1 position. Conversely, electron-withdrawing groups, such as bromo and cyano groups, decelerate the reaction by destabilizing the carbocationic intermediate. researchgate.net These findings can be extrapolated to predict the reactivity of the corresponding Methyl N-(3-substituted-adamantan-1-yl)carbamates in reactions proceeding through an S_N_1-type mechanism.

Beyond simple electronic effects, the introduction of functional groups that can participate in intramolecular reactions has also been explored. For example, the synthesis of (3-hydroxyadamantan-1-yl)methanols highlights the ability to introduce hydroxyl groups onto the adamantane cage. researchgate.net The corresponding carbamate (B1207046), Methyl N-(3-hydroxyadamantan-1-yl)carbamate, would be expected to exhibit different reactivity and solubility profiles compared to the parent compound.

Chemical Transformation of the Ester Group within the Carbamate Structure

The ester group of Methyl N-(adamantan-1-yl)carbamate is another key site for chemical modification. Transforming the methyl group to other alkyl or aryl groups can influence the steric hindrance around the carbonyl group, the stability of the carbamate, and its lipophilicity. Transesterification is a primary method for achieving this transformation.

The reaction typically proceeds under basic or acidic conditions, where an alcohol displaces the original alkoxy group of the ester. nih.gov For carbamates, this reaction can be catalyzed by the corresponding alkoxide. rsc.org For example, reacting this compound with ethanol in the presence of sodium ethoxide would lead to the formation of Ethyl N-(adamantan-1-yl)carbamate.

Table 2: Representative Transesterification of a Methyl Carbamate

| Starting Carbamate | Reagent Alcohol | Product Carbamate |

|---|---|---|

| This compound | Ethanol | Ethyl N-(adamantan-1-yl)carbamate |

| This compound | n-Propanol | n-Propyl N-(adamantan-1-yl)carbamate |

Kinetic studies on the transesterification of related O-methyl-N-aryl carbamates have shown that the rate of reaction is influenced by the structure of the incoming alcohol. rsc.org Generally, less sterically hindered primary alcohols react faster than secondary alcohols. The electronic nature of the N-substituent also plays a crucial role; electron-withdrawing groups on the nitrogen-bound moiety can facilitate the nucleophilic attack on the carbonyl carbon. rsc.org These principles suggest that the transesterification of this compound would be a viable method for creating a library of analogues with varying ester functionalities, which in turn would allow for the fine-tuning of the compound's chemical and physical properties.

Synthesis of Chemically Related Analogues to Probe Reaction Selectivity and Mechanism

The synthesis of a variety of chemically related analogues is a powerful tool for probing reaction selectivity and elucidating reaction mechanisms. By systematically altering the structure of this compound, researchers can gain insights into the steric and electronic requirements of its reactions.

One important class of analogues includes those with different ester groups, as discussed in the previous section. The synthesis of a series of N-(adamantan-1-yl)urethanes has been achieved through the reaction of adamantan-1-yl isocyanate with various alcohols. nih.gov This method provides access to a wide range of analogues for comparative reactivity studies.

Another key structural variation involves changing the point of attachment to the adamantane cage. For example, the synthesis of N-(adamantan-2-yl) derivatives allows for a direct comparison of the reactivity of a carbamate at a tertiary bridgehead position (C1) versus a secondary bridge position (C2). The greater steric hindrance at the C1 position would be expected to favor S_N_1-type reactions, while the C2 position might be more susceptible to S_N_2-type processes, depending on the reaction conditions.

Furthermore, analogues with a linker between the adamantane cage and the carbamate nitrogen, such as Methyl N-[(adamantan-1-yl)methyl]carbamate, can be synthesized. vulcanchem.com The introduction of a flexible methylene (B1212753) linker can significantly alter the steric environment around the carbamate and influence its conformational freedom, leading to different reaction selectivities and rates compared to the parent compound where the nitrogen is directly attached to the rigid cage.

Table 3: Examples of Chemically Related Analogues of this compound

| Analogue Name | Structural Variation | Potential Mechanistic Insight |

|---|---|---|

| Ethyl N-(adamantan-1-yl)carbamate | Different ester group | Role of the ester group in reactivity and stability |

| N-(Adamantan-2-yl)carbamate | Different attachment point | Influence of steric hindrance and carbocation stability |

| Methyl N-[(adamantan-1-yl)methyl]carbamate | Methylene linker | Effect of conformational flexibility on reactivity |

By comparing the reaction outcomes and kinetics of these and other analogues, a detailed picture of the mechanistic landscape of adamantyl carbamates can be constructed.

Exploration of Deuterated and Fluorinated Adamantane Derivatives for Chemical Research

The use of isotopes, particularly deuterium (B1214612) and fluorine, provides a sophisticated approach to studying reaction mechanisms and tuning the properties of molecules.

Deuterium labeling is a classic technique for determining kinetic isotope effects (KIEs), which can provide evidence for bond-breaking steps in the rate-determining step of a reaction. nih.gov For this compound, several positions could be deuterated to probe different aspects of its reactivity.

Table 4: Potential Applications of Deuterated this compound Analogues

| Deuterated Analogue | Position of Deuterium | Potential Mechanistic Study |

|---|---|---|

| Methyl-d₃ N-(adamantan-1-yl)carbamate | Methyl group of the ester | Probing the mechanism of ester hydrolysis or transesterification |

| Methyl N-(adamantan-1-yl-d₁₅)carbamate | Adamantane cage | Investigating C-H bond activation or secondary KIEs |

For example, a primary KIE observed upon deuteration of a C-H bond on the adamantane cage that is broken in the rate-determining step would confirm the involvement of that bond in the reaction mechanism. The use of deuterated drugs to alter pharmacokinetic properties by slowing down metabolism at the site of deuteration is a well-established principle that relies on the KIE. nih.gov

Fluorination of the adamantane cage is another powerful strategy. The high electronegativity of fluorine allows it to exert a strong inductive electron-withdrawing effect, which can significantly alter the reactivity of the carbamate group. For instance, the synthesis of Methyl N-(3-fluoroadamantan-1-yl)carbamate would introduce a strong electron-withdrawing group at the C3 position. This would be expected to destabilize any developing positive charge at the C1 position, thereby slowing down S_N_1-type reactions. Studies on fluorinated adamantyl ureas have demonstrated the feasibility of synthesizing such compounds and have shown that fluorination can dramatically impact biological activity, in some cases leading to a sharp increase in inhibitory potency against enzymes like soluble epoxide hydrolase. nih.gov The synthesis and study of fluorinated adamantane derivatives are therefore of great interest for modulating chemical reactivity and exploring new chemical space.

Emerging Research Frontiers and Methodological Advancements for Adamantyl Carbamates

Development of Novel Organometallic or Organocatalytic Approaches for Carbamate (B1207046) Synthesis

The synthesis of carbamates, including adamantyl derivatives, is continually evolving towards more efficient and selective methods. Recent research has focused on both organometallic and organocatalytic strategies to overcome the limitations of traditional synthetic routes.

Organometallic catalysis offers powerful tools for the formation of C-N bonds. For instance, copper-catalyzed reactions have been employed for the synthesis of N-(adamantan-1-yl)amides through the Ritter reaction, which can be a precursor pathway to carbamates. researchgate.net Palladium-catalyzed cross-coupling reactions are also a prominent method for carbamate synthesis. organic-chemistry.org An efficient palladium-catalyzed process involves the coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol to directly afford aryl carbamates. organic-chemistry.org These metal-catalyzed approaches often provide high yields and functional group tolerance. For example, various metal compounds, including those of manganese, have been shown to catalyze the Ritter reaction of 1-hydroxyadamantane with nitriles to produce N-(adamantan-1-yl)amides, which are structurally related to carbamates. researchgate.net

On the other hand, organocatalysis, which avoids the use of metals, is gaining traction as a more sustainable approach. A notable development in adamantane (B196018) chemistry is the use of strong acids like triflic acid to promote the decarboxylation and rearrangement of annulated adamantane carbamates. This reaction leads to the formation of noradamantane derivatives, demonstrating a powerful, metal-free method for skeletal rearrangement starting from a carbamate. rsc.org

Table 1: Comparison of Catalytic Approaches for Adamantyl Carbamate and Amide Synthesis

| Catalytic System | Reaction Type | Key Features | Starting Materials Example | Product Type Example |

|---|---|---|---|---|

| Copper (Cu) Catalysts | Ritter Reaction | Selective synthesis of amides. | Adamantan-1-ol and nitriles | N-(adamantan-1-yl)amides |

| Palladium (Pd) Catalysts | Cross-Coupling | Direct synthesis of aryl carbamates from aryl halides. | Aryl chlorides, sodium cyanate, alcohol | Aryl carbamates |

| Triflic Acid (Organocatalyst) | Decarboxylation/Rearrangement | Metal-free ring contraction of adamantane framework. | Annulated adamantane carbamates | Noradamantane derivatives |

Application of Flow Chemistry Techniques for Enhanced Synthetic Efficiency

Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as improved safety, scalability, and reaction control. nih.govbeilstein-journals.org The application of flow chemistry to carbamate synthesis is an active area of research that holds significant promise for the production of adamantyl carbamates.

One notable example is the continuous flow process for the Curtius rearrangement, a key reaction for converting carboxylic acids into carbamates. nih.govbeilstein-journals.org In a typical setup, a stream of the starting acid is mixed with activating agents and then passed through a heated reactor to induce the rearrangement to an isocyanate intermediate, which is then trapped in-line with an alcohol to form the carbamate. This "telescoped" approach minimizes the handling of potentially hazardous intermediates. nih.govbeilstein-journals.org